

# IUPAC name and CAS number for 6-Acetyl-2(3H)-benzoxazolone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Acetyl-2(3H)-benzoxazolone

Cat. No.: B1331701

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## 6-Acetyl-2(3H)-benzoxazolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Acetyl-2(3H)-benzoxazolone**, a key chemical intermediate in the synthesis of various biologically active compounds. This document details its chemical identity, synthesis protocols, and its role as a scaffold for derivatives with therapeutic potential, particularly in oncology and anti-inflammatory research.

## Chemical Identity and Properties

IUPAC Name: 6-acetyl-2,3-dihydro-1,3-benzoxazol-2-one.[\[1\]](#)

CAS Number: 54903-09-2.[\[1\]](#)[\[2\]](#)

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	177.16 g/mol	<a href="#">[2]</a>
Appearance	White to pale cream or pale brown crystals/powder	<a href="#">[1]</a>
Melting Point	231.0-240.0 °C	<a href="#">[1]</a>
Purity (by HPLC)	≥96.0%	<a href="#">[1]</a>

## Synthesis of 6-Acetyl-2(3H)-benzoxazolone

The primary method for synthesizing **6-Acetyl-2(3H)-benzoxazolone** is through the Friedel-Crafts acylation of 2(3H)-benzoxazolone. This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzoxazolone ring, predominantly at the 6-position.[\[3\]](#)

## Experimental Protocol: Friedel-Crafts Acylation

This protocol is a standard method for the synthesis of **6-Acetyl-2(3H)-benzoxazolone**.

### Materials:

- 2(3H)-benzoxazolone
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Acetyl chloride (CH<sub>3</sub>COCl)
- Dimethylformamide (DMF)
- Methylene chloride (CH<sub>2</sub>Cl<sub>2</sub>)
- Ice
- Concentrated Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)

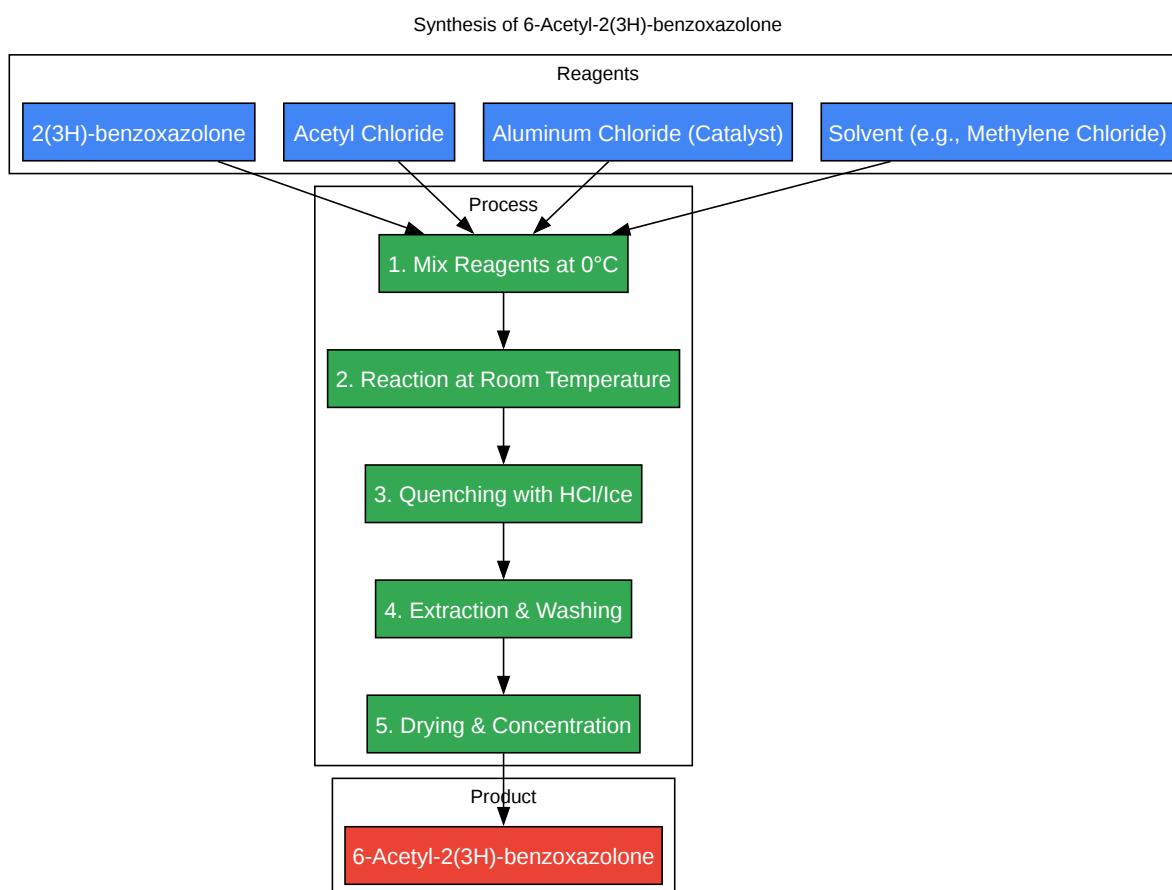
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottomed flask, addition funnel, reflux condenser, magnetic stirrer, ice bath.

**Procedure:**

- In a round-bottomed flask equipped with a magnetic stirrer, addition funnel, and reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in methylene chloride.
- Cool the mixture to 0°C in an ice/water bath.
- Slowly add a solution of acetyl chloride (1.1 equivalents) in methylene chloride to the cooled suspension via the addition funnel over a period of 10 minutes.
- Following the addition of acetyl chloride, add a solution of 2(3H)-benzoxazolone (1.0 equivalent) in methylene chloride dropwise, maintaining the temperature at 0°C. The rate of addition should be controlled to prevent excessive boiling.
- Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture for an additional 15 minutes at room temperature.
- Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approximately 25 g) and concentrated HCl (15 mL) with stirring.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with an additional portion of methylene chloride (20 mL).
- Combine the organic layers and wash them sequentially with two portions of saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

- The crude **6-Acetyl-2(3H)-benzoxazolone** can be further purified by recrystallization. A reported yield for a similar procedure using an  $\text{AlCl}_3$ -DMF complex is 77%.<sup>[3]</sup>

### Synthesis Workflow



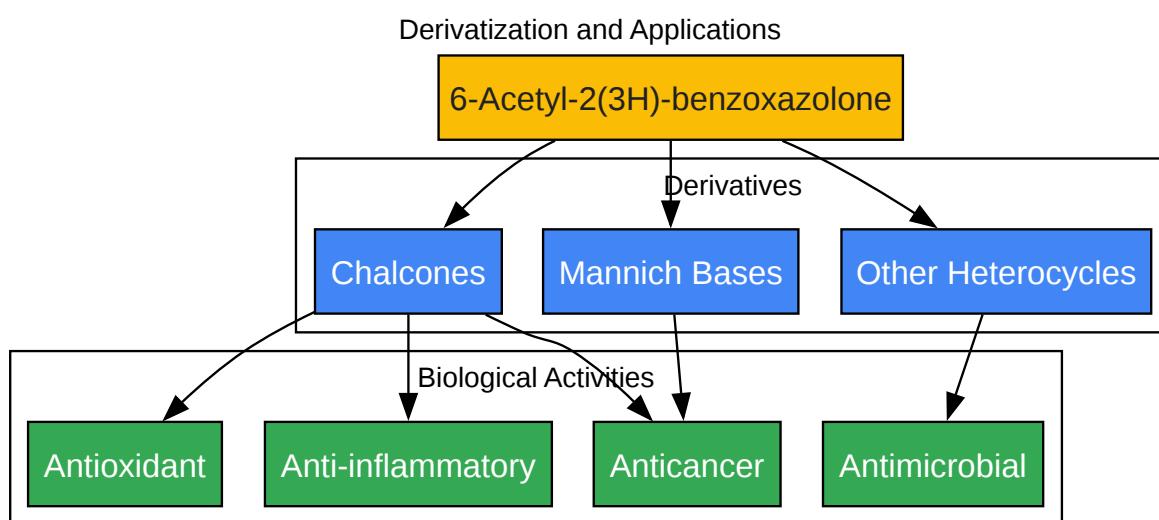
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Caption: Workflow for the synthesis of **6-Acetyl-2(3H)-benzoxazolone**.

## Role as a Scaffold for Biologically Active Derivatives

**6-Acetyl-2(3H)-benzoxazolone** is a versatile intermediate for the synthesis of more complex molecules, including chalcones, which have demonstrated a range of biological activities.[3]

### Derivatization and Biological Activities

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Caption: **6-Acetyl-2(3H)-benzoxazolone** as a scaffold for derivatives.

## Biological Activities of Derivatives

Derivatives of **6-Acetyl-2(3H)-benzoxazolone** have been investigated for several therapeutic applications.

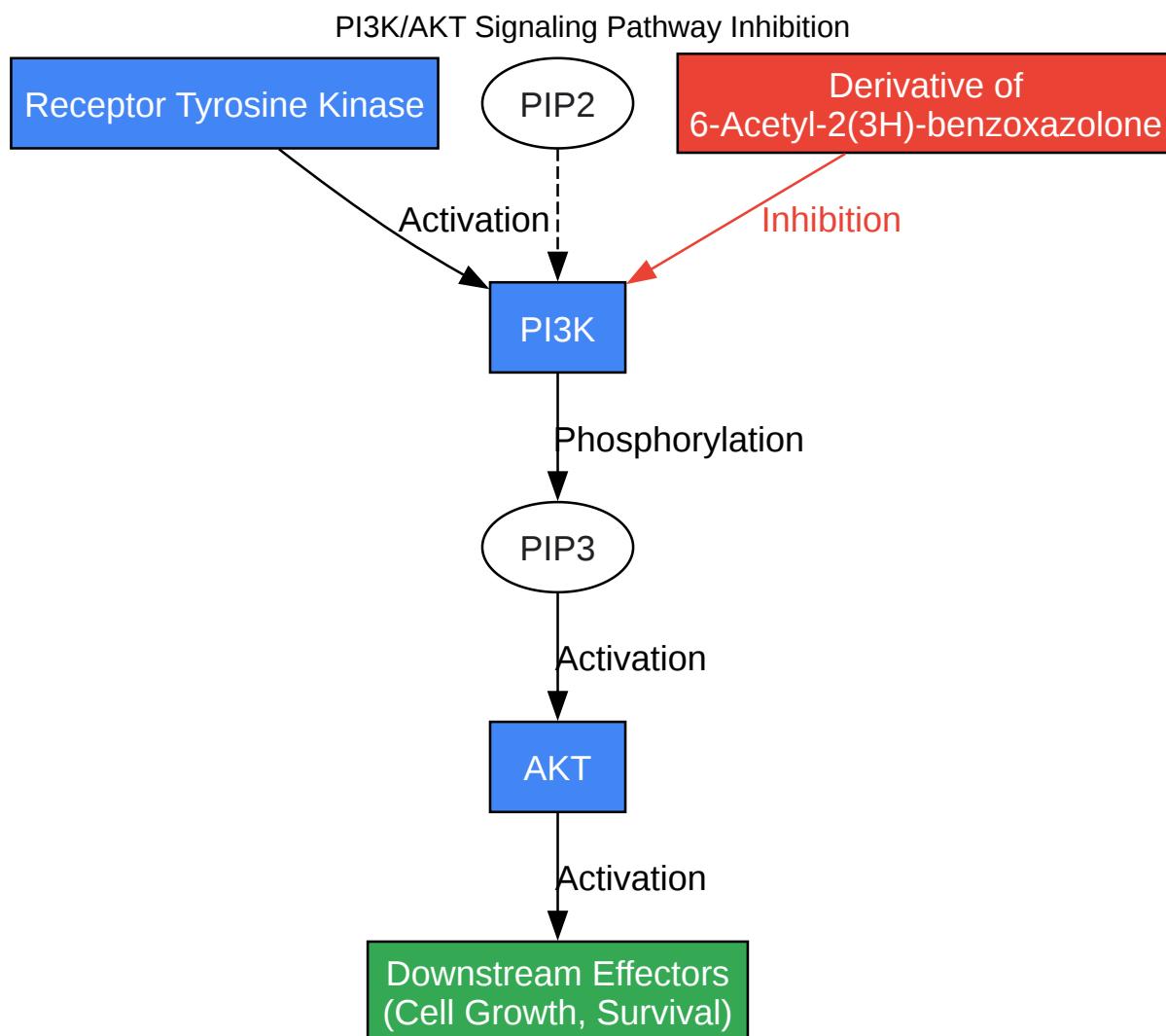
### Anticancer Activity

Chalcones derived from **6-Acetyl-2(3H)-benzoxazolone** have shown cytotoxic effects against various human tumor cell lines.[3] The mechanisms of action for some of these derivatives

include the inhibition of key enzymes in cancer cell signaling pathways.

- PI3K $\alpha$  Inhibition: Phosphatidylinositol 3-kinase (PI3K) is a crucial enzyme in cell growth and survival. Some derivatives have been identified as inhibitors of the PI3K $\alpha$  isoform.
- Carbonic Anhydrase Inhibition: Certain derivatives have demonstrated inhibitory activity against carbonic anhydrase isoenzymes I and II.

#### Simplified PI3K/AKT Signaling Pathway



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Caption: Inhibition of the PI3K/AKT pathway by derivatives.

## Anti-inflammatory and Analgesic Properties

The 6-acyl-2(3H)-benzoxazolone scaffold is associated with anti-inflammatory and analgesic effects.<sup>[3]</sup> The anti-inflammatory potential of these derivatives has been evaluated using preclinical models such as the carrageenan-induced paw edema test in rodents.<sup>[3]</sup>

## Experimental Protocols for Biological Assays

### Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

#### Materials:

- Human tumor cell lines (e.g., BV-173, K-562)
- Culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
- Test compounds (derivatives of **6-Acetyl-2(3H)-benzoxazolone**) dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., acidified isopropanol)
- 96-well microplates
- Microplate reader

#### Procedure:

- Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
- Add a solubilization buffer to dissolve the formazan crystals.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the  $IC_{50}$  value (the concentration of the compound that inhibits cell growth by 50%).

## Carbonic Anhydrase Inhibition Assay

This colorimetric assay is used to screen for inhibitors of carbonic anhydrase (CA).

### Materials:

- Carbonic anhydrase (human or bovine)
- p-Nitrophenyl acetate (p-NPA) as the substrate
- Test compounds and a known CA inhibitor (e.g., Acetazolamide)
- Tris-HCl buffer (e.g., 50 mM, pH 7.5)
- DMSO or acetonitrile to dissolve compounds and substrate
- 96-well microplate
- Microplate reader capable of kinetic measurements at 400-405 nm

### Procedure:

- Prepare working solutions of the CA enzyme, substrate, and test compounds in the assay buffer.
- In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the CA enzyme solution.
- Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for enzyme-inhibitor binding.
- Initiate the reaction by adding the substrate solution to all wells.

- Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration (e.g., 10-30 minutes).
- Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
- Determine the percentage of inhibition and calculate the  $IC_{50}$  value.

## Carrageenan-Induced Paw Edema Assay

This *in vivo* assay is used to evaluate the acute anti-inflammatory activity of compounds.

### Materials:

- Rodents (e.g., Wistar rats or C57BL/6J mice)
- Carrageenan solution (e.g., 1% in saline)
- Test compounds and a reference anti-inflammatory drug (e.g., Indomethacin)
- Plethysmometer for paw volume measurement

### Procedure:

- Administer the test compound or reference drug to the animals (e.g., intraperitoneally or orally) at a specific time before carrageenan injection.
- Induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar tissue of the right hind paw of each animal.
- Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
- Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (vehicle-treated).

## Conclusion

**6-Acetyl-2(3H)-benzoxazolone** is a valuable building block in medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives make it a

compound of significant interest for the development of novel therapeutic agents. The protocols and data presented in this guide provide a foundation for researchers to explore the potential of this chemical scaffold in drug discovery and development.

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## References

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- To cite this document: BenchChem. [IUPAC name and CAS number for 6-Acetyl-2(3H)-benzoxazolone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1331701#iupac-name-and-cas-number-for-6-acetyl-2-3h-benzoxazolone\]](https://www.benchchem.com/product/b1331701#iupac-name-and-cas-number-for-6-acetyl-2-3h-benzoxazolone)

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